2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}propanamide
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Overview
Description
2,2-Dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}propanamide is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Thiophene Synthesis: : Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-keto acids with α-haloketones in the presence of elemental sulfur.
Cyclopentyl Group Introduction: : The cyclopentyl group can be introduced using cyclopentanone as a starting material, followed by a Friedel-Crafts alkylation reaction.
Propanamide Formation: : The propanamide moiety can be introduced through the reaction of the corresponding amine with an acyl chloride or anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at various positions on the thiophene ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Substitution reactions typically require strong bases or acids, depending on the specific substitution pattern desired.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
2,2-Dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}propanamide has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may have potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : The compound could be explored for its therapeutic potential in treating various diseases.
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}propanamide exerts its effects depends on its specific biological targets and pathways. The compound may interact with enzymes, receptors, or other molecular targets, leading to various biological responses. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
2,2-Dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}propanamide can be compared with other thiophene derivatives and propanamide compounds. Similar compounds include:
Thiophene-2-carboxylic acid
N-(3-methylphenyl)propanamide
2,2-Dimethyl-N-(3-methylphenyl)propanamide
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-14(2,3)13(17)16-11-15(8-4-5-9-15)12-7-6-10-18-12/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMJJWDIVUZOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1(CCCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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